Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate
Brand Name: Vulcanchem
CAS No.: 369608-67-3
VCID: VC7726914
InChI: InChI=1S/C16H24N4O4S/c1-5-6-7-8-24-11(21)9-25-16-17-13-12(20(16)10(2)3)14(22)18-15(23)19(13)4/h10H,5-9H2,1-4H3,(H,18,22,23)
SMILES: CCCCCOC(=O)CSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C
Molecular Formula: C16H24N4O4S
Molecular Weight: 368.45

Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate

CAS No.: 369608-67-3

Cat. No.: VC7726914

Molecular Formula: C16H24N4O4S

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate - 369608-67-3

Specification

CAS No. 369608-67-3
Molecular Formula C16H24N4O4S
Molecular Weight 368.45
IUPAC Name pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate
Standard InChI InChI=1S/C16H24N4O4S/c1-5-6-7-8-24-11(21)9-25-16-17-13-12(20(16)10(2)3)14(22)18-15(23)19(13)4/h10H,5-9H2,1-4H3,(H,18,22,23)
Standard InChI Key XCQIGWUAGCNXMF-UHFFFAOYSA-N
SMILES CCCCCOC(=O)CSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C

Introduction

Biological Activities

Purine derivatives are known for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties. These activities are attributed to their ability to interact with enzymes and receptors involved in nucleotide metabolism and signaling pathways.

Chemical Transformations

Compounds with thioester and purine structures can undergo various chemical transformations, such as hydrolysis and nucleophilic substitutions. These reactions are crucial for understanding their stability and reactivity under different conditions.

Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate

  • Molecular Weight: 354.4 g/mol .

  • Structure: Features a pentyl substitution on the purine ring instead of a propan-2-yl group.

  • Synonyms: Includes several identifiers like STL000993 and AKOS000723904 .

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione

  • Molecular Weight: 330.4 g/mol .

  • Structure: Includes a phenylmethyl substitution on the purine ring.

  • Synonyms: Known as 7-benzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione .

Data Table: Comparison of Related Purine Derivatives

Compound NameMolecular Weight (g/mol)Structure Features
Methyl 2-((7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate311.36Isopropyl and methyl substitutions
Methyl 2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanylpropanoate354.4Pentyl substitution
3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione330.4Phenylmethyl substitution

This table highlights the diversity in molecular weights and structural features among related purine derivatives, emphasizing the importance of specific substitutions in determining their properties and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator